

# Application Notes and Protocols: In Vitro Synergy of RG7775 with Chemotherapies in Neuroblastoma

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| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RG7775   |           |
| Cat. No.:            | B1574388 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

RG7775 (RO6839921) is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, such as neuroblastoma, MDM2 is often overexpressed, leading to the inhibition of the p53 tumor suppressor pathway.[3] By blocking the MDM2-p53 interaction, idasanutlin can reactivate the p53 pathway, inducing apoptosis and cell cycle arrest in tumor cells.[3] Preclinical studies have shown that idasanutlin exhibits in vitro synergy with chemotherapies commonly used in the treatment of neuroblastoma.[1][2] This document provides detailed application notes and protocols for assessing the in vitro synergy of RG7775 with standard-of-care chemotherapies in neuroblastoma cell lines.

#### Core Principle:

The central hypothesis is that **RG7775**, by reactivating the p53 pathway, can lower the threshold for chemotherapy-induced apoptosis, resulting in a synergistic anti-tumor effect. This protocol is designed to quantify this synergy using established methodologies.

# **Data Presentation: Synergy Analysis**



The following tables summarize the synergistic interactions between idasanutlin (the active form of **RG7775**) and temozolomide in neuroblastoma cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: In Vitro Synergy of Idasanutlin and Temozolomide in SHSY5Y-Luc Cells[4]

| Drug Combination (Constant Ratio) | Effective Dose | Effective Dose | Effective Dose | Synergy                       |
|-----------------------------------|----------------|----------------|----------------|-------------------------------|
|                                   | 50 (ED50) CI   | 75 (ED75) CI   | 90 (ED90) CI   | Interpretation                |
| Idasanutlin +<br>Temozolomide     | 0.7 - 0.85     | 0.3 - 0.7      | 0.1 - 0.3      | Synergism to Strong Synergism |

Table 2: In Vitro Synergy of Idasanutlin and Temozolomide in NB1691-Luc Cells[4]

| Drug<br>Combination<br>(Constant<br>Ratio) | Effective Dose<br>50 (ED50) CI | Effective Dose<br>75 (ED75) CI | Effective Dose<br>90 (ED90) CI | Synergy<br>Interpretation       |
|--|--------------------------------|--------------------------------|--------------------------------|---------------------------------|
| Idasanutlin +<br>Temozolomide              | 0.3 - 0.7                      | 0.1 - 0.3                      | < 0.1                          | Strong to Very Strong Synergism |

# **Experimental Protocols Cell Culture**

- Cell Lines:
  - SHSY5Y-Luc (TP53 wild-type neuroblastoma)
  - NB1691-Luc (TP53 wild-type, MYCN-amplified neuroblastoma)



- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

## **Drug Preparation**

- RG7775 (Idasanutlin Prodrug): Prepare stock solutions in DMSO. The active form, idasanutlin, will be generated in vivo, but for in vitro studies, idasanutlin (RG7388) is used directly.
- Temozolomide: Prepare stock solutions in DMSO.
- Working Solutions: Serially dilute stock solutions in the complete culture medium to achieve the desired final concentrations.

### In Vitro Synergy Assay (Cell Viability)

This protocol is based on the Chou-Talalay method for drug combination analysis.

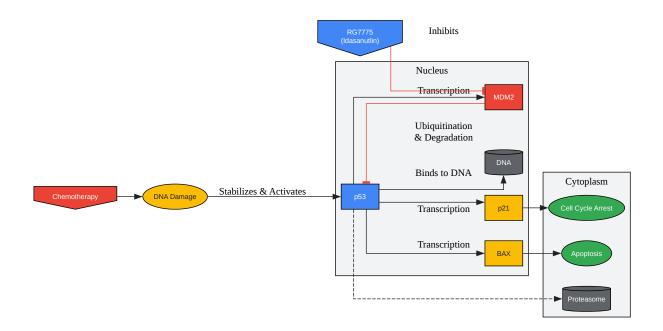
- Cell Seeding:
  - Harvest cells during the logarithmic growth phase.
  - Seed cells in 96-well plates at a density of 5,000 cells/well.
  - Incubate for 24 hours to allow for cell attachment.
- Drug Treatment:
  - Prepare serial dilutions of idasanutlin and temozolomide, both alone and in combination at a constant ratio (e.g., based on their respective GI50 values).
  - $\circ\,$  Remove the old medium from the wells and add 100  $\mu\text{L}$  of the medium containing the drugs.
  - Include wells with untreated cells (vehicle control) and cells treated with DMSO (solvent control).



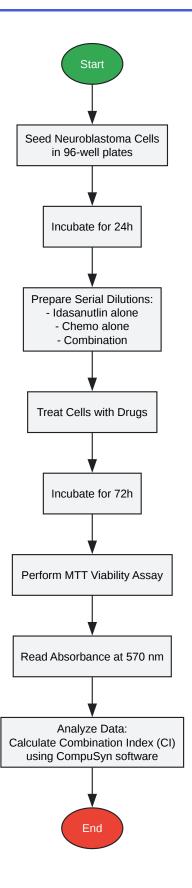
- Incubation:
  - Incubate the plates for 72 hours at 37°C and 5% CO2.
- Viability Assessment (MTT Assay):
  - $\circ~$  Add 10  $\mu L$  of MTT solution (5 mg/mL in PBS) to each well.
  - Incubate for 3-4 hours at 37°C.
  - Remove the medium and dissolve the formazan crystals in 100 μL of DMSO.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Use software such as CompuSyn to calculate the Combination Index (CI) values from the dose-response curves of single agents and their combinations.

# Mandatory Visualizations Signaling Pathway Diagram









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#### References

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